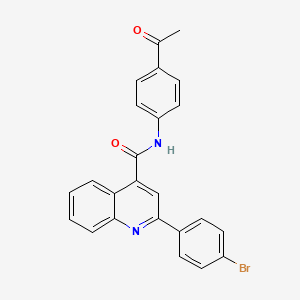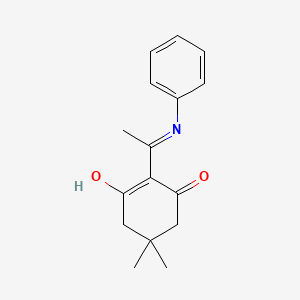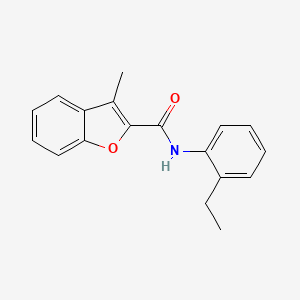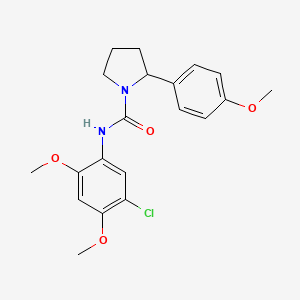
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide, also known as ABQ-48, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes involved in cancer cell proliferation and bacterial growth. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is a target for many anticancer drugs. It has also been reported to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to exhibit both biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of biofilms, which are protective layers formed by bacteria that can make them resistant to antibiotics. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been reported to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has several advantages and limitations for lab experiments. Its synthesis is relatively simple and can be carried out using readily available starting materials. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to exhibit good solubility in organic solvents, making it easy to handle in the lab. However, its low solubility in aqueous solutions can make it challenging to use in biological assays. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has also been found to exhibit poor stability in the presence of light and air, which can limit its shelf life.
Direcciones Futuras
There are several future directions for the research and development of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent. Future research could focus on optimizing the synthesis of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide to improve its yield, purity, and stability. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide in vivo, including its absorption, distribution, metabolism, and excretion. Finally, further research could explore the potential of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide as a lead compound for the development of new anticancer and antibacterial agents.
Métodos De Síntesis
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been synthesized using various methods, including the Pfitzinger reaction, the Friedlander reaction, and the Vilsmeier-Haack reaction. The most commonly used method for its synthesis is the Pfitzinger reaction, which involves the reaction of 4-bromoaniline and 4-acetylbenzoic acid with 2-cyanobenzaldehyde in the presence of an acid catalyst. The reaction yields N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide as a yellow crystalline solid with a melting point of 248-250°C.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and antimicrobial activities. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(4-bromophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c1-15(28)16-8-12-19(13-9-16)26-24(29)21-14-23(17-6-10-18(25)11-7-17)27-22-5-3-2-4-20(21)22/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFSVWMQZQFDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-bromophenyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6121668.png)



![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)
![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)